VU591 hydrochloride

Description

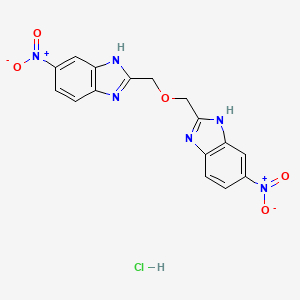

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLOUHLPDHEXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VU591 Hydrochloride: A Technical Guide to its Function as a Selective Kir1.1 (ROMK) Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU591 hydrochloride is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound. It is intended to serve as a resource for researchers in pharmacology, neuroscience, and renal physiology, as well as professionals involved in drug discovery and development. The information presented herein is compiled from peer-reviewed scientific literature and technical data sheets.

Core Function and Mechanism of Action

This compound functions as a direct pore blocker of the Kir1.1 (ROMK) potassium channel.[1][4][5] Its primary mechanism involves entering the intracellular pore of the channel and physically occluding the ion conduction pathway.[5][6] This action inhibits the flow of potassium ions through the channel, thereby altering cellular membrane potential and downstream physiological processes.

The binding of VU591 is voltage-dependent and exhibits a "knock-off" phenomenon, where the inhibitor can be displaced from its binding site by an inward flow of K+ ions.[5] This characteristic is a key piece of evidence supporting its classification as a pore blocker.[5] Mutagenesis studies have identified two key amino acid residues within the channel pore, Valine 168 (Val168) and Asparagine 171 (Asn171), as critical components of the VU591 binding site.[6]

Signaling Pathway and Mechanism of Action

Caption: Mechanism of VU591 as a pore blocker of the Kir1.1 channel.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for Kir1.1 with an IC50 value of 0.24 μM.[1][2][3][4] Its selectivity is a key feature, with minimal activity against other inwardly rectifying potassium channels and other ion channels. The following table summarizes the inhibitory effects of VU591 on a panel of K+ channels.

| Channel Target | Concentration (μM) | Mean % Inhibition (± S.E.M.) |

| Rat Kir1.1 (ROMK) | 0.3 | 54 ± 4 [5] |

| 1 | 63 ± 2 [5] | |

| 3 | 77 ± 4 [5] | |

| 10 | 89 ± 1 [5] | |

| 30 | 91 ± 2 [5] | |

| Human Kir1.1 (ROMK) | 10 | 86 ± 2 [5] |

| Kir2.1 | 10 | -4 ± 3[5] |

| Kir2.3 | 10 | 6 ± 6[5] |

| Kir4.1 | 10 | -10 ± 4[5] |

| Kir6.2/SUR1 | 10 | 17 ± 4[5] |

| 50 | 28 ± 3[5] | |

| Kir7.1 | 10 | 5 ± 8[5] |

| Slo1/β1 | 10 | -4 ± 2[5] |

| Kv1.3 | 10 | -5 ± 4[5] |

| hERG | 10 | 25 ± 2[5] |

Experimental Protocols

The primary method for characterizing the function of this compound is whole-cell patch-clamp electrophysiology. The following is a representative protocol based on published studies.[5]

Whole-Cell Patch-Clamp Electrophysiology on HEK-293 Cells

Objective: To measure the inhibitory effect of VU591 on Kir1.1 (ROMK) channel currents.

Cell Culture:

-

Human Embryonic Kidney (HEK-293) cells are transiently transfected with the cDNA for the desired Kir channel (e.g., rat ROMK1).

-

Cells are maintained in standard culture conditions (e.g., Dulbecco's Modified Eagle's Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

Solutions:

-

Internal (Pipette) Solution: Contains (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, and 2 ATP. The pH is adjusted to 7.3 with KOH.

-

Standard External (Bath) Solution: Contains (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES. The pH is adjusted to 7.4 with NaOH.

-

High K+ External (Bath) Solution (for "knock-off" experiments): Contains (in mM): 90 NaCl, 50 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES. The pH is adjusted to 7.4 with NaOH.[5]

Electrophysiological Recording:

-

Transfected HEK-293 cells are transferred to a recording chamber on the stage of an inverted microscope.

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Cells are voltage-clamped at a holding potential of -75 mV.[5]

-

To elicit Kir currents, the membrane potential is stepped to -120 mV for 200 ms, then ramped to +120 mV at a rate of 2.4 mV/ms, before returning to the holding potential. This cycle is repeated every 5 seconds.[5]

-

After establishing a stable baseline current, the external solution containing this compound at the desired concentration is perfused into the bath.

-

The effect of the compound is measured as the percentage of inhibition of the inward current at -120 mV.

-

Washout of the compound can be attempted by perfusing the chamber with the standard external solution.

Experimental Workflow

Caption: Workflow for electrophysiological characterization of VU591.

In Vivo and Preclinical Relevance

In vivo studies have explored the potential of Kir1.1 inhibitors as a novel class of diuretics.[5] The rationale is that blocking Kir1.1 in the thick ascending limb of the nephron would inhibit Na+-K+-2Cl− cotransporter activity, leading to diuresis. Furthermore, inhibition in the collecting duct would reduce K+ secretion, potentially avoiding the hypokalemia associated with loop diuretics. While VU591 itself was found to have poor oral bioavailability in rats, structurally related compounds have demonstrated diuretic effects in animal models.[7] Additionally, VU591 has been used as a tool compound in neurological research, with studies showing it can produce antidepressant-like effects in animal models.[1][2][4]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Kir1.1 (ROMK) potassium channel. Its mechanism as a pore blocker is supported by robust electrophysiological data. The high degree of selectivity for Kir1.1 over other Kir channels makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this channel in the kidney and other tissues. While its own therapeutic potential may be limited by pharmacokinetic properties, VU591 has been instrumental in validating Kir1.1 as a viable drug target and serves as a critical reference compound for the development of next-generation Kir1.1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ROMK inhibitor actions in the nephron probed with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Probing the Kir1.1 Channel with VU591 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of the inward-rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK), by the selective small-molecule inhibitor VU591 hydrochloride. This document details the quantitative aspects of this inhibition, the experimental protocols for its characterization, and the molecular basis of its action, serving as a critical resource for researchers in renal physiology, ion channel pharmacology, and diuretic drug development.

Core Concepts of Kir1.1 Inhibition by VU591

VU591 is a potent and selective inhibitor of the Kir1.1 channel, a key player in potassium homeostasis and renal function.[1][2] Its ability to block this channel has positioned it as a valuable pharmacological tool for dissecting the physiological roles of Kir1.1 and as a lead compound in the development of novel diuretics.

Mechanism of Action

VU591 acts as a pore blocker, binding within the ion conduction pathway of the Kir1.1 channel.[3][4][5] This blockade is voltage-dependent, suggesting that the binding site is located within the transmembrane electric field.[3][4] Molecular docking and site-directed mutagenesis studies have identified two key amino acid residues in the "upper" pore region that are critical for VU591 binding: Valine 168 (Val168) and Asparagine 171 (Asn171).[3][4][5] Mutation of either of these residues significantly reduces the sensitivity of the Kir1.1 channel to VU591, with double mutations having an additive effect.[3][4] The specificity of VU591 for Kir1.1 over other Kir channels is largely attributed to the presence of Asn171 at this position, as substituting it with residues found in other Kir channels abolishes VU591 sensitivity.[3]

Quantitative Data Summary

The inhibitory potency of VU591 on the Kir1.1 channel has been quantified across multiple studies, primarily through the determination of its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Cell Line | Assay Type | Species | Reference |

| IC50 | 0.24 µM | HEK293 | Thallium Flux Assay | Not Specified | [1][2] |

| IC50 | ~300 nM | HEK-293 | Patch-Clamp Electrophysiology | Rat | [6] |

| IC50 | ~240 nM | Not Specified | Thallium Flux Assay | Not Specified | [5] |

| IC50 | ~300 nM | Not Specified | Not Specified | Not Specified | [3][4] |

Key Experimental Protocols

The characterization of VU591's inhibitory activity on Kir1.1 channels relies on several key experimental techniques.

Thallium Flux Assay

This high-throughput screening method provides a functional readout of Kir1.1 channel activity. It leverages the permeability of potassium channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye.

Principle: When Kir1.1 channels are open, Tl+ ions flow into the cell and bind to an intracellular fluorescent indicator, causing an increase in fluorescence. Inhibitors of the channel will block this influx, resulting in a reduced fluorescent signal.

Detailed Methodology:

-

Cell Culture: T-REx-HEK293 cells inducibly expressing Kir1.1 are plated in 384- or 1536-well plates and cultured overnight.[7][8]

-

Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR) for approximately one hour at room temperature.[7][9][10]

-

Compound Incubation: The dye is removed, and cells are incubated with varying concentrations of this compound or control compounds.

-

Thallium Addition and Signal Detection: A stimulus buffer containing Tl+ is added to the wells, and the resulting change in fluorescence is measured over time using a fluorescence plate reader.[10]

-

Data Analysis: The rate of fluorescence increase is proportional to Kir1.1 channel activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the VU591 concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through Kir1.1 channels in the cell membrane, providing detailed information about the mechanism of inhibition.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ionic currents.

Detailed Methodology:

-

Cell Preparation: HEK-293 cells transiently or stably expressing Kir1.1 are cultured on glass coverslips.[6]

-

Recording Setup: Coverslips are transferred to a recording chamber on the stage of a microscope and perfused with an extracellular solution.

-

Giga-seal Formation: A glass micropipette filled with an intracellular solution is brought into contact with a cell, and gentle suction is applied to form a giga-ohm seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (e.g., -75 mV), and voltage ramps or steps are applied to elicit Kir1.1 currents.[6] For instance, cells can be voltage ramped between -120 mV and 120 mV.[6]

-

Compound Application: this compound is applied to the cell via the perfusion system at various concentrations.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition by VU591. The voltage- and time-dependence of the block can also be investigated.[6]

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in the binding of VU591 to the Kir1.1 channel.

Principle: The DNA sequence of the Kir1.1 gene is altered to change specific amino acids. The functional properties of the mutated channel are then compared to the wild-type channel.

Detailed Methodology:

-

Mutagenesis: Point mutations are introduced into the Kir1.1 cDNA using techniques like PCR-based mutagenesis to alter residues such as Val168 and Asn171.[3][4]

-

Expression: The mutated Kir1.1 constructs are expressed in a suitable cell line (e.g., HEK-293 cells).

-

Functional Characterization: The sensitivity of the mutated channels to VU591 is assessed using patch-clamp electrophysiology or thallium flux assays.

-

Analysis: A significant increase in the IC50 value for a mutated channel compared to the wild-type channel indicates that the mutated residue is important for VU591 binding.[3][4]

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the signaling pathway, experimental workflow, and the logical relationship of Kir1.1 channel regulation.

Caption: Mechanism of Kir1.1 channel inhibition by VU591.

Caption: Experimental workflow for the thallium flux assay.

Caption: Signaling pathways regulating Kir1.1 expression and activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inwardly rectifying potassium channel Kir1.1: development of functional assays to identify and characterize channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]

The Pharmacokinetics and Pharmacodynamics of VU591 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of VU591 hydrochloride, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. This document synthesizes available data to serve as a resource for researchers in pharmacology and drug development.

Pharmacodynamics

This compound is a well-characterized antagonist of the ROMK (Kir1.1) channel, an inward-rectifier potassium channel crucial for potassium homeostasis and renal function.

Mechanism of Action

VU591 acts as a pore blocker of the ROMK channel.[1][2] It is thought to bind to a site within the intracellular pore of the channel, thereby physically occluding the ion conduction pathway.[2][3] This binding prevents the efflux of potassium ions, which is the primary physiological function of ROMK in the kidney's thick ascending limb and collecting duct. The blockade of ROMK by VU591 has been shown to be voltage-dependent.[4]

dot

Caption: Mechanism of ROMK channel inhibition by VU591.

Potency and Selectivity

VU591 is a potent inhibitor of the ROMK channel with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range. It demonstrates high selectivity for ROMK over other members of the inward-rectifier potassium channel family and a broad panel of other ion channels and receptors.

| Parameter | Value | Assay | Reference |

| IC50 (ROMK) | 0.24 µM | Thallium Flux Assay | [1][5][6] |

| IC50 (ROMK) | ~300 nM | Whole-Cell Patch Clamp | [4][7] |

| Selectivity | No significant inhibition of Kir2.1, Kir2.3, Kir4.1, and Kir7.1 at concentrations up to 10 µM. | Electrophysiology | [3][7] |

Pharmacokinetics

Publicly available quantitative data on the pharmacokinetics of this compound is limited. The compound has been described qualitatively as having high metabolic stability and the ability to bind to serum proteins.

dot

References

- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Proliferating Human Hepatocytes: In Vitro Hepatocyte Model for Drug Metabolism, Excretion, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utility of hepatocytes in predicting drug metabolism: comparison of hepatic intrinsic clearance in rats and humans in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 7. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]

VU591 Hydrochloride: A Technical Guide for Investigating Potassium Channel Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VU591 hydrochloride, a potent and selective inhibitor of the inward-rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). This document details its mechanism of action, selectivity profile, and its application in studying potassium channel function, with a particular focus on Kir4.1 channels. Experimental protocols and data are presented to facilitate its use in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that has emerged as a critical tool for the functional characterization of Kir1.1 channels.[1][2] Its high potency and selectivity make it a valuable pharmacological probe for dissecting the physiological roles of Kir1.1 in various tissues, particularly the kidney. Understanding the pharmacological properties of VU591 is essential for its effective application in research.

Mechanism of Action

VU591 acts as a pore blocker of the Kir1.1 channel.[1][3] It enters the intracellular pore of the channel and physically occludes the ion conduction pathway, thereby preventing the flow of potassium ions.[3] This mechanism of action is consistent with the voltage-dependent block observed in electrophysiological studies.[3][4] The binding site for VU591 has been localized to specific amino acid residues within the pore-lining region of the Kir1.1 channel.[3]

Quantitative Data: Selectivity and Potency

The utility of a pharmacological tool is defined by its potency towards its intended target and its selectivity against off-targets. This compound exhibits high potency for Kir1.1 and remarkable selectivity over other Kir channel subtypes, including Kir4.1.

| Target Channel | IC50 (μM) | % Inhibition (at 10 μM) | Reference |

| Primary Target | |||

| Kir1.1 (ROMK) | 0.24 | 89 ± 1 | [1][4] |

| Selectivity Profile | |||

| Kir2.1 | > 10 | -4 ± 3 | [4] |

| Kir2.3 | > 10 | 6 ± 6 | [4] |

| Kir4.1 | > 10 | -10 ± 4 | [4] |

| Kir6.2/SUR1 | > 10 | 17 ± 4 | [4] |

| Kir7.1 | > 10 | 5 ± 8 | [4] |

Table 1: Inhibitory Activity of this compound on various Kir channels. Data are presented as the half-maximal inhibitory concentration (IC50) or the percentage of current inhibition at a concentration of 10 μM.

It is important to note that while VU591 is highly selective for homomeric Kir4.1 channels, its effect on heteromeric Kir4.1/Kir5.1 channels has not been extensively reported in publicly available literature. Given that Kir4.1 frequently forms heterotetramers with Kir5.1 in native tissues, direct evaluation of VU591 on these heteromeric channels is recommended for studies in cellular and tissue systems where this subunit composition is prevalent.[5][6][7][8][9] For comparison, the Kir4.1-preferring inhibitor VU0134992 displays a 9-fold selectivity for homomeric Kir4.1 over Kir4.1/Kir5.1 channels, highlighting the potential for differential pharmacology between homomeric and heteromeric channel configurations.[10][11][12][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on potassium channel function.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel activity.

Objective: To measure the inhibitory effect of this compound on Kir channel currents.

Materials:

-

HEK-293 cells stably or transiently expressing the Kir channel of interest (e.g., Kir1.1, Kir4.1, or Kir4.1/Kir5.1)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

Cell culture reagents

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH)

Procedure:

-

Cell Preparation: Plate cells expressing the target Kir channel onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.

-

-

Compound Application:

-

Establish a stable baseline recording of the Kir currents.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Allow the effect of the compound to reach a steady state (typically 2-5 minutes).

-

Record the currents in the presence of the compound using the same voltage protocol.

-

-

Data Analysis:

-

Measure the peak inward current amplitude at a hyperpolarizing voltage step (e.g., -120 mV) before and after compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Caption: Workflow for a whole-cell patch-clamp experiment.

Thallium Flux Assay

This is a fluorescence-based assay suitable for higher-throughput screening of potassium channel modulators. It relies on the principle that thallium ions (Tl⁺) can permeate potassium channels and be detected by a Tl⁺-sensitive fluorescent dye.

Objective: To determine the inhibitory potency of this compound in a high-throughput format.

Materials:

-

HEK-293 cells expressing the Kir channel of interest

-

384-well black-walled, clear-bottom microplates

-

Fluorescent Tl⁺-sensitive dye (e.g., FluxOR™)

-

Assay buffer (e.g., HBSS)

-

Stimulus buffer containing Tl₂SO₄

-

This compound serial dilutions

-

Fluorescence plate reader with an automated liquid handling system

Procedure:

-

Cell Plating: Seed cells into 384-well plates and culture overnight.

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Incubate the cells with the Tl⁺-sensitive dye according to the manufacturer's protocol.

-

-

Compound Addition:

-

Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

-

Thallium Flux Measurement:

-

Transfer the plate to the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use the automated liquid handler to add the Tl⁺-containing stimulus buffer to all wells simultaneously.

-

Immediately begin kinetic fluorescence measurements to monitor the influx of Tl⁺.

-

-

Data Analysis:

-

Calculate the rate of Tl⁺ influx for each well.

-

Normalize the data to positive (no inhibitor) and negative (known channel blocker) controls.

-

Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

-

Caption: Principle of the thallium flux assay for Kir channels.

Signaling Pathways and Logical Relationships

The function of Kir4.1 channels is intricately linked to cellular signaling and the maintenance of electrochemical gradients. Inhibition of these channels can have significant downstream consequences.

In astrocytes, Kir4.1 channels are crucial for potassium buffering, which is essential for maintaining low extracellular potassium concentrations and supporting neuronal activity. Inhibition of Kir4.1 can lead to an increase in extracellular potassium, neuronal depolarization, and enhanced neuronal excitability. This, in turn, can influence the expression of neurotrophic factors like BDNF.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inwardly rectifying K+ channels 4.1 and 5.1 (Kir4.1/Kir5.1) in the renal distal nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inwardly rectifying potassium channel 5.1: Structure, function, and possible roles in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo formation of a proton-sensitive K+ channel by heteromeric subunit assembly of Kir5.1 with Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Diverse functions of the inward-rectifying potassium channel Kir5.1 and its relationship with human diseases [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Landscape of VU591 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU591 hydrochloride is a potent and selective small-molecule inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. This technical guide provides an in-depth overview of the cellular targets of VU591, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important pharmacological tool.

Primary Cellular Target: Kir1.1 (ROMK)

The principal cellular target of this compound is the inward-rectifier potassium channel Kir1.1, encoded by the KCNJ1 gene.[1][2][3][4] Kir1.1 channels are predominantly expressed in the thick ascending limb of Henle's loop and the connecting tubule and collecting duct of the nephron in the kidney.[4] These channels play a crucial role in potassium recycling and secretion, which are vital for sodium reabsorption and maintaining electrolyte balance.[1][4]

Potency and Efficacy

VU591 inhibits Kir1.1 with high potency. The half-maximal inhibitory concentration (IC50) for VU591 against Kir1.1 has been consistently reported to be in the nanomolar range.

| Parameter | Value | Target | Reference |

| IC50 | 240 nM (0.24 µM) | Kir1.1 (ROMK) | [1][2][3][5] |

| Maximum Blockade | ~90% at 10 µM | Kir1.1 (ROMK) | [4] |

Mechanism of Action: Pore Blockade

VU591 acts as a pore blocker of the Kir1.1 channel.[1][4] Its binding site is located within the intracellular pore of the channel.[4][6] This mechanism is supported by evidence of voltage- and potassium-dependent block, where the inhibitor can be "knocked-off" from its binding site by the inward flow of K+ ions.[1][4][6] Site-directed mutagenesis studies have identified asparagine 171 (N171) as a critical residue for the high-affinity binding of VU591 to the Kir1.1 channel.[1][6][7]

Figure 1: Mechanism of Kir1.1 pore blockade by VU591.

Selectivity Profile

A key feature of VU591 is its high selectivity for Kir1.1 over other ion channels, transporters, and receptors. This makes it a valuable tool for specifically interrogating the physiological and pathological roles of Kir1.1.

Selectivity Against Other Kir Channels

VU591 demonstrates significant selectivity against other members of the inward-rectifier potassium channel family.

| Channel | Effect of VU591 (at 10 µM) | Reference |

| Kir2.1 | No effect | [4][5] |

| Kir2.3 | No effect | [4][5] |

| Kir4.1 | No effect | [4][5] |

| Kir7.1 | No effect | [4][5] |

| Kir6.2/SUR1 | 17 ± 4% inhibition | [4] |

Note: The modest inhibition of Kir6.2/SUR1 at a high concentration still provides a substantial selectivity window (over 150-fold) for Kir1.1.[4]

Broad Selectivity Panel

VU591 has been screened against a large panel of over 65 other potential off-targets, including various ion channels, transporters, and receptors, and was found to be highly selective for Kir1.1.[1][4] A modest off-target effect was noted for the GABAA receptor, with an IC50 of 6.2 µM.[5]

Physiological Effects and Signaling Context

By inhibiting Kir1.1, VU591 disrupts the normal physiological processes mediated by this channel in the kidney. In the thick ascending limb, Kir1.1 inhibition is expected to indirectly reduce the activity of the Na+-K+-2Cl- cotransporter (NKCC2), a major pathway for sodium reabsorption.[4][6] In the collecting duct, blocking Kir1.1 reduces potassium secretion, which is coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[1][6] This pharmacological action positions Kir1.1 inhibitors like VU591 as potential novel diuretics with a potassium-sparing effect.[4]

Figure 2: Physiological context of VU591 action in the nephron.

Experimental Protocols

The characterization of this compound has relied on a variety of experimental techniques. Below are generalized protocols for the key assays mentioned in the literature.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology.

Objective: To measure the inhibitory effect of VU591 on Kir1.1 and other ion channels.

General Protocol:

-

Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are commonly used for heterologous expression of the ion channel of interest (e.g., Kir1.1).[4] Cells are transiently transfected with the cDNA encoding the desired channel subunit(s).

-

Whole-Cell Recording:

-

An individual transfected cell is identified for recording.

-

A glass micropipette with a resistance of 4-7 MΩ, filled with an appropriate internal solution (e.g., containing 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 3 mM Mg-ATP, pH adjusted to 7.3 with KOH), is used to form a high-resistance seal with the cell membrane.[8]

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

-

-

Voltage Protocol: The membrane potential is held at a specific holding potential (e.g., -75 mV) and then subjected to voltage ramps or steps (e.g., ramps from -120 mV to 120 mV) to elicit ion channel currents.[4]

-

Compound Application: After obtaining a stable baseline current, VU591 is applied to the bath solution at various concentrations.[4] The effect on the channel-mediated current is recorded.

-

Data Analysis: The percentage of current inhibition at each concentration is calculated to determine the IC50 value.

Figure 3: Workflow for electrophysiological characterization of VU591.

Thallium Flux Assays

Fluorescence-based thallium flux assays are often used for high-throughput screening to identify ion channel modulators.

Objective: To rapidly screen for inhibitors of Kir1.1.

General Protocol:

-

Cell Preparation: Cells expressing the target channel (Kir1.1) are plated in a multi-well format.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound Incubation: Cells are incubated with the test compounds (like VU591) or controls.

-

Thallium Addition: A solution containing thallium (Tl+) is added to the wells. Tl+ is a surrogate for K+ and can pass through potassium channels.

-

Fluorescence Measurement: The influx of Tl+ into the cells through open Kir1.1 channels causes a change in the fluorescence of the intracellular dye. This change is measured over time using a fluorescence plate reader.

-

Data Analysis: Inhibitors of Kir1.1 will block the influx of Tl+, resulting in a reduced fluorescence signal compared to untreated cells.

Cell Viability Assays

These assays are crucial to rule out non-specific cytotoxicity as the cause of observed effects in cell-based experiments.

Objective: To determine if VU591 exhibits cytotoxic effects at the concentrations used for ion channel inhibition.

General Protocol (e.g., using a metabolic assay like MTT or resazurin):

-

Cell Plating: Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of VU591 for a specified duration (e.g., 24-48 hours).

-

Reagent Addition: A viability reagent (e.g., MTT, resazurin) is added to each well.[9] Live, metabolically active cells convert these reagents into a colored or fluorescent product.[9]

-

Incubation: The plates are incubated to allow for the conversion of the reagent.

-

Signal Detection: The absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The signal is proportional to the number of viable cells. A decrease in signal in treated wells compared to control wells indicates cytotoxicity.

Conclusion

This compound is a highly potent and selective inhibitor of the Kir1.1 (ROMK) potassium channel. Its mechanism as a pore blocker is well-characterized, and its selectivity profile makes it an invaluable pharmacological tool for studying the roles of Kir1.1 in renal physiology and as a potential therapeutic target for conditions such as hypertension. The experimental methodologies outlined in this guide provide a framework for the continued investigation and application of this important compound in biomedical research.

References

- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optical electrophysiology for probing function and pharmacology of voltage-gated ion channels | eLife [elifesciences.org]

- 9. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Application Notes and Protocols for VU591 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 hydrochloride is a potent and selective small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2][3] The ROMK channel is a critical component in renal salt and water reabsorption, making it a promising therapeutic target for a novel class of diuretics that could lower blood pressure without the risk of hypokalemia.[1] VU591 acts as a pore blocker of the ROMK channel, exhibiting voltage- and potassium-dependent inhibition.[1][4] These application notes provide detailed experimental protocols for the in vitro characterization of this compound.

Physicochemical and Pharmacokinetic Data

| Property | Value | Source |

| Molecular Formula | C16H10N6O5.HCl | MedChemExpress |

| Molecular Weight | 402.76 g/mol | MedChemExpress |

| IC50 (ROMK) | 240 nM | [1][2][3] |

| Solubility | ≥ 2.08 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. ≥ 1.25 mg/mL in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). | [2][3] |

| Storage | Stock solution: -80°C for 6 months; -20°C for 1 month (protect from light). | [2][3] |

In Vitro Efficacy and Selectivity

VU591 demonstrates high selectivity for the ROMK channel over other potassium channels.

| Channel/Receptor | Activity | Concentration Tested | Source |

| Kir7.1 | No significant inhibition | Not specified | [1] |

| Slo1/β1 BK channels | No significant effect | 10 µM | [1] |

| Kv1.3 | No inhibition | 10 µM | [1] |

| hERG | Not specified | 10 µM | [1] |

| Over 65 other potential off-targets | Selective | Not specified | [1] |

Signaling Pathway of ROMK in the Nephron

The renal outer medullary potassium (ROMK) channel plays a crucial role in potassium and sodium homeostasis within the kidney nephron. In the thick ascending limb (TAL) of Henle's loop, ROMK recycles potassium back into the lumen, which is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2) that mediates NaCl reabsorption.[1] In the connecting tubule and collecting duct, ROMK is the primary channel for potassium secretion into the urine. This process is electrogenically coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[4] By inhibiting ROMK, VU591 disrupts these processes, leading to a diuretic effect.

Caption: Role of ROMK in the nephron and the inhibitory action of VU591.

Experimental Protocols

Thallium Flux Assay for ROMK Inhibition

This assay is a high-throughput method to determine the inhibitory potency of compounds on ROMK channels by measuring the influx of thallium (Tl+), a surrogate for K+, into cells expressing the channel.

Caption: Workflow for the thallium flux assay.

Methodology:

-

Cell Culture: Culture HEK-293 cells stably expressing rat ROMK1 (or a mutant like S44D) in appropriate media.

-

Plating: Seed the cells into 384-well plates and grow to confluence.

-

Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Incubation: Wash the cells and then incubate with various concentrations of this compound for 20 minutes.[2]

-

Thallium Addition: Add a buffer containing Tl+ to initiate the influx.

-

Fluorescence Measurement: Immediately measure the fluorescence signal over a short time course (e.g., 7-12 seconds).[2]

-

Data Analysis: Plot the rate of fluorescence increase against the concentration of VU591 to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through the ROMK channels in the cell membrane, providing detailed information about the mechanism of inhibition.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell Preparation: Use HEK-293 cells transiently transfected with the cDNA for rat ROMK1.[1]

-

Solutions:

-

External (Bath) Solution: 85 mM NaCl, 5 mM KCl, 10 mM HEPES, 2 mM MgCl2, pH adjusted to 7.4 with NaOH.[1] For studying potassium dependence, the KCl concentration can be increased (e.g., to 50 mM, with a corresponding reduction in NaCl).[1]

-

Internal (Pipette) Solution: Prepare a standard internal solution containing a high concentration of potassium (e.g., KCl or K-gluconate).

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a potential of -75 mV or -80 mV.[1]

-

Apply a voltage ramp protocol (e.g., from -120 mV to +120 mV every 5 seconds) to elicit both inward and outward currents.[1]

-

Alternatively, use a voltage-step protocol (e.g., from a holding potential of -80 mV, step to various test potentials).[1]

-

-

Compound Application:

-

Record a stable baseline current in the external solution.

-

Perfuse the cell with the external solution containing this compound (e.g., 10 µM).[1]

-

Observe the time course of current inhibition.

-

-

Washout and Controls:

-

Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV for inward current) before and after drug application to calculate the percentage of block.[1] Analyze the voltage-dependence of the block by comparing the inhibition at different membrane potentials.

In Vivo Application (Reference)

While detailed protocols are beyond the scope of these notes, this compound has been investigated in vivo. For instance, in male ICR mice, an intracerebroventricular (i.c.v.) administration of 1.842 µg of VU591 showed an antidepressant-like effect in the tail suspension test (TST).[2][3] However, oral administration of VU591 to rats did not induce diuresis, potentially due to pharmacokinetic limitations.[5]

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the ROMK channel. The protocols outlined above provide a foundation for researchers to investigate its mechanism of action and to explore its potential as a therapeutic agent. Careful consideration of its physicochemical properties and in vivo limitations is necessary for successful experimental design.

References

- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROMK inhibitor actions in the nephron probed with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU591 Hydrochloride in Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VU591 hydrochloride, a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1 (also known as the renal outer medullary potassium channel, ROMK), in patch clamp electrophysiology experiments.

Introduction to this compound

This compound is a small molecule inhibitor that selectively blocks the pore of the Kir1.1 channel.[1][2] It exhibits high potency and selectivity for Kir1.1 over other Kir channel subtypes, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir1.1.[3] The primary mechanism of action is through direct occlusion of the channel pore, a process that is dependent on the membrane voltage.[4]

Quantitative Data

The following table summarizes the inhibitory potency of this compound on Kir1.1 and its selectivity over other Kir channels.

| Channel | IC50 (µM) | Cell Type | Reference |

| Kir1.1 (ROMK) | 0.24 - 0.3 | HEK293 | [1][2][3] |

| Kir2.1 | > 10 | HEK293 | [3] |

| Kir2.3 | > 10 | HEK293 | [3] |

| Kir4.1 | > 10 | HEK293 | [3] |

| Kir7.1 | > 10 | HEK293 | [3] |

Signaling Pathway of Kir1.1 (ROMK)

The activity of the Kir1.1 channel is a critical determinant of cellular membrane potential and ion homeostasis, particularly in the renal tubules. Its function is modulated by various intracellular signaling pathways. Inhibition of Kir1.1 by this compound directly impacts these processes.

Caption: Signaling pathway of Kir1.1 and its inhibition by VU591.

Experimental Protocols

Preparation of this compound Solutions

4.1.1. Stock Solution (10 mM)

-

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

-

To prepare a 10 mM stock solution, dissolve 4.05 mg of this compound (molecular weight: 404.76 g/mol ) in 1 mL of high-purity DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

4.1.2. Working Solution

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Dilute the stock solution into the extracellular (bath) solution to the desired final concentration (e.g., 1 µM, 10 µM).

-

For a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of the extracellular solution.

-

Ensure thorough mixing before perfusing the recording chamber. The final DMSO concentration should be kept low (typically ≤ 0.1%) to minimize solvent effects on the cells.

Whole-Cell Patch Clamp Protocol (HEK293 Cells Expressing Kir1.1)

This protocol is adapted for studying the effect of this compound on heterologously expressed Kir1.1 channels.

4.2.1. Solutions

-

Intracellular (Pipette) Solution (in mM):

-

140 KCl

-

10 HEPES

-

1 EGTA

-

2 MgCl₂

-

Adjust pH to 7.2 with KOH

-

Adjust osmolarity to ~290 mOsm with sucrose

-

-

Extracellular (Bath) Solution (in mM):

-

140 NaCl

-

5 KCl

-

10 HEPES

-

2 CaCl₂

-

1 MgCl₂

-

10 Glucose

-

Adjust pH to 7.4 with NaOH

-

Adjust osmolarity to ~310 mOsm with sucrose

-

4.2.2. Recording Procedure

-

Culture HEK293 cells transfected with the Kir1.1 channel on glass coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Record baseline Kir1.1 currents using a voltage ramp or step protocol.

-

Voltage Ramp Protocol: From a holding potential of -80 mV, apply a voltage ramp from -120 mV to +60 mV over 500 ms.

-

Voltage Step Protocol: From a holding potential of -80 mV, apply voltage steps from -120 mV to +60 mV in 20 mV increments for 200 ms.

-

-

After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

-

Continuously record the currents until a steady-state block is achieved (typically 2-5 minutes).

-

To test for washout, perfuse the chamber with the control extracellular solution.

Protocol for Native Renal Tubule Cells

Studying this compound on native Kir1.1 channels provides physiological context. This protocol outlines the general steps for isolating and patch-clamping cells from renal tubules.

4.3.1. Cell Isolation

-

Isolate kidneys from a suitable animal model (e.g., rabbit, mouse).

-

Dissect the desired region of the kidney (e.g., cortex for cortical collecting ducts).

-

Mechanically and enzymatically digest the tissue to release individual tubules.

-

Isolate specific tubule segments by hand-dissection under a stereomicroscope.

-

Transfer the isolated tubules to a coverslip coated with a suitable adhesive (e.g., Cell-Tak).

4.3.2. Patch Clamp Recording

-

Use the same intracellular and extracellular solutions as described in section 4.2.1.

-

Identify individual cells within the tubule preparation for patching.

-

Follow the whole-cell patch clamp procedure as outlined in section 4.2.2.

-

Due to the presence of other channel types in native cells, it is crucial to use appropriate blockers for other channels if necessary to isolate the Kir1.1 current.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical experimental workflow for a patch clamp experiment with this compound.

Caption: Experimental workflow for patch clamp analysis of VU591.

Data Analysis:

-

Percentage of Block: Calculate the percentage of current inhibition at a specific voltage using the formula: % Inhibition = (1 - (I_VU591 / I_Control)) * 100 where I_VU591 is the current amplitude in the presence of VU591 and I_Control is the baseline current.

-

Current-Voltage (I-V) Relationship: Plot the current amplitude as a function of the membrane potential to visualize the effect of VU591 on the channel's rectification properties.

-

Dose-Response Curve: To determine the IC50 value, apply a range of VU591 concentrations and plot the percentage of inhibition against the logarithm of the concentration. Fit the data with a Hill equation.

References

Application Notes and Protocols for VU591 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 hydrochloride is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2][3] With an IC50 of approximately 0.24 μM, it serves as a critical tool for studying renal function, ion channel physiology, and for the development of novel diuretics.[1][2][3] VU591 acts as a pore blocker of the ROMK channel, demonstrating high selectivity over other Kir channels and a wide range of other ion channels and receptors.[4][5][6] These application notes provide detailed protocols for the proper reconstitution and storage of this compound to ensure its stability and efficacy in experimental settings.

Chemical Properties and Selectivity

| Property | Value | Reference |

| Molecular Formula | C16H13ClN6O5 | [3] |

| Molecular Weight | 404.76 g/mol | [3] |

| Target | Renal Outer Medullary Potassium (ROMK) Channel (Kir1.1) | [1][2] |

| IC50 | 0.24 μM | [1][2][3] |

| Selectivity | >150-fold selective over Kir6.2. No significant effect on Kir2.1, Kir2.3, Kir4.1, and Kir7.1 at 10 µM. | [4] |

| Off-Target Effects | Modest effect on GABAA receptor (IC50 = 6.2 µM) | [4] |

Solubility Data

This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and is poorly soluble in water. The use of newly opened, anhydrous DMSO is recommended as the solvent's hygroscopic nature can affect solubility.[1][2]

| Solvent | Solubility | Notes |

| DMSO | 16.67 mg/mL (41.18 mM) | Ultrasonic assistance may be required.[1][3] |

| Water | < 0.1 mg/mL | Considered insoluble.[3] |

Storage and Stability

Proper storage of this compound, both in solid form and in solution, is crucial to maintain its activity.

| Form | Storage Temperature | Duration | Notes |

| Solid | 4°C | As per manufacturer's recommendations | Store in a sealed container, away from moisture.[1][3] |

| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed vials.[1][3][7] |

| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed vials.[1][3][7] |

Experimental Protocols

Protocol 1: Reconstitution of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene (B1209903) microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-weighing: Before opening, bring the vial of this compound to room temperature to prevent condensation.

-

Calculation: Determine the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution from a molecular weight of 404.76 g/mol , you would need 4.0476 mg of this compound.

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

-

-

Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1][2] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3][7]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol provides an example of how to prepare a working solution for cell-based assays from the 10 mM DMSO stock solution.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate aqueous buffer or cell culture medium for your experiment (e.g., PBS, HBSS, DMEM)

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.

-

Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer while vortexing. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize solvent effects on the cells.

-

-

Final Concentration: For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into your final assay buffer.

-

Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions.

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol is an example of a formulation that can be used for in vivo administration, based on a method described for VU591.[3] This may require optimization depending on the specific animal model and route of administration.

Materials:

-

10 mM this compound stock solution in DMSO

-

20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline

-

Sterile tubes

Procedure:

-

Thawing: Thaw an aliquot of the 10 mM this compound stock solution.

-

Formulation: To prepare a 1.25 mg/mL solution as an example, add the appropriate volume of the DMSO stock solution to the 20% SBE-β-CD in saline. For instance, to make 1 mL of a 1.25 mg/mL solution, add 100 µL of a 12.5 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[1]

-

Mixing: Mix the solution thoroughly by vortexing to ensure homogeneity. The resulting solution should be clear.

-

Administration: The prepared formulation should be used immediately for in vivo administration.

Visualizations

Caption: Mechanism of action of VU591 as a pore blocker of the ROMK channel.

Caption: Workflow for reconstituting and storing this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: VU591 Hydrochloride in the Tail Suspension Test

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for utilizing VU591 hydrochloride, a selective inhibitor of the inwardly rectifying potassium channel Kir1.1 (ROMK), in the tail suspension test (TST). The TST is a widely used behavioral paradigm to screen for potential antidepressant drugs by measuring stress-induced behavioral despair in mice.

Introduction

This compound is a potent and selective antagonist of the renal outer medullary potassium channel (Kir1.1 or ROMK), with an IC50 of 0.24 μM.[1][2] While extensively studied for its diuretic properties, recent research has highlighted its potential in neurological applications.[1][2] Studies have demonstrated that intracerebroventricular (i.c.v.) administration of this compound can produce antidepressant-like effects in preclinical models.[1][2][3] The mechanism underlying this effect is believed to be linked to the modulation of neuronal excitability through the inhibition of Kir1.1 channels, which play a crucial role in setting the resting membrane potential of neurons.[4] Dysfunction in potassium channels has been increasingly associated with the pathophysiology of depression.[4][5]

The tail suspension test is a valuable tool for the high-throughput screening of compounds with potential antidepressant activity.[6] The test is based on the principle that when subjected to the inescapable stress of being suspended by their tail, mice will eventually adopt an immobile posture.[6] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[6][7]

Data Presentation

The following table summarizes representative quantitative data illustrating the effect of this compound on immobility time in the tail suspension test. It is important to note that while a significant decrease in immobility has been reported, specific public data from dose-response studies are limited.[1][2][3] The values presented here are for illustrative purposes to demonstrate the expected outcome.

| Treatment Group | Dose (µg, i.c.v.) | Immobility Time (seconds) |

| Vehicle Control | 0 | 150 ± 15 |

| This compound | 1.842 | 95 ± 12* |

*p < 0.05 compared to Vehicle Control. Data are expressed as mean ± SEM.

Experimental Protocols

Materials and Reagents

-

This compound

-

Sterile isotonic saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (5 µL) with a 27-gauge needle

-

Surgical tools (drill, scalpel, etc.)

-

Adhesive tape (strong enough to support the mouse's weight)

-

Suspension box or stand

-

Video recording equipment and analysis software (optional, but recommended for accuracy)

-

Animal scale

Animal Model

-

Male ICR mice are a suitable strain for this test.[3]

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Allow mice to acclimate to the housing facility for at least one week before the experiment.

Preparation of this compound Solution

-

On the day of the experiment, prepare a fresh solution of this compound.

-

Dissolve this compound in sterile isotonic saline to achieve the desired final concentration for a 1.842 µg dose in an injection volume of 1-2 µL.

-

Ensure the solution is clear and free of particulates before administration.

Intracerebroventricular (i.c.v.) Injection Procedure

-

Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-3% for maintenance).[8]

-

Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), place it in a stereotaxic frame.

-

Shave the fur on the head and clean the surgical area with an antiseptic solution.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma. For injection into the lateral ventricle, the typical coordinates for mice are approximately: AP: -0.5 mm, L: ±1.0 mm from bregma.[9]

-

Drill a small burr hole at the determined coordinates.

-

Slowly lower the 27-gauge needle of the Hamilton syringe through the burr hole to a depth of about 2.0-2.5 mm from the skull surface.[9]

-

Infuse 1-2 µL of the this compound solution or vehicle at a slow and controlled rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow.[9]

-

Leave the needle in place for an additional minute after injection to allow for diffusion before slowly retracting it.[1][9]

-

Suture the incision and provide appropriate post-operative care, including analgesics.

-

Allow the animals to recover fully before proceeding with the behavioral test. The timing between injection and testing should be consistent across all animals. A 30-60 minute recovery and drug-action period is often appropriate.

Tail Suspension Test Protocol

-

Individually bring each mouse into the testing room and allow it to acclimate for at least 30 minutes.

-

Cut a piece of adhesive tape approximately 15-20 cm long.

-

Securely attach the tape to the tail of the mouse, about 1-2 cm from the tip.

-

Suspend the mouse by the tape from a hook or bar in the suspension apparatus, ensuring it cannot touch any surfaces. The mouse should be suspended approximately 50 cm from the floor.

-

The total duration of the test is 6 minutes.[6]

-

Record the total time the mouse remains immobile during the 6-minute test period. Immobility is defined as the absence of any movement except for respiration.[6]

-

For more detailed analysis, the last 4 minutes of the test are often scored, as mice tend to be more active during the initial 2 minutes.[6]

-

After the test, carefully remove the mouse from the apparatus and the tape from its tail, and return it to its home cage.

-

Clean the apparatus between each mouse to remove any olfactory cues.

Visualizations

Experimental Workflow

Caption: Workflow for the tail suspension test using this compound.

Proposed Signaling Pathway

Caption: Proposed mechanism of this compound's antidepressant-like effect.

References

- 1. Free-Hand Intracerebroventricular Injections in Mice [jove.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The involvement of K+ channels in depression and pharmacological effects of antidepressants on these channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidepressive effect of an inward rectifier K+ channel blocker peptide, tertiapin-RQ | PLOS One [journals.plos.org]

- 6. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rodent intracerebroventricular AAV injections [protocols.io]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for VU591 Hydrochloride in Renal Physiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 hydrochloride is a potent and selective small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2] The ROMK channel is a critical component in renal physiology, playing a key role in potassium homeostasis and salt reabsorption.[3] It facilitates potassium recycling in the thick ascending limb (TAL) of Henle's loop, a process essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2).[3] In the connecting tubule and collecting duct, ROMK is the primary channel for potassium secretion.[3]

Due to its selective inhibition of ROMK, this compound serves as an invaluable pharmacological tool to dissect the specific contributions of this channel to renal function. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to investigate its effects on renal ion transport and overall kidney function.

Data Presentation

Table 1: In Vitro Efficacy and Selectivity of VU591

| Target | IC₅₀ (µM) | Species | Assay Type | Reference |

| ROMK (Kir1.1) | 0.24 - 0.3 | Rat, Human | Tl⁺ flux assay, Electrophysiology | [1][2] |

| Kir2.1 | > 10 | Human | Electrophysiology | |

| Kir2.3 | > 10 | Human | Electrophysiology | |

| Kir4.1 | > 10 | Human | Electrophysiology | |

| Kir7.1 | > 10 | Human | Electrophysiology |

Signaling and Transport Pathways

The following diagram illustrates the role of the ROMK channel in the principal cells of the cortical collecting duct and the mechanism of its inhibition by VU591.

Caption: ROMK-mediated K+ secretion in the collecting duct and its inhibition by VU591.

The following workflow outlines the general procedure for assessing the impact of VU591 on renal function in vivo.

Caption: General workflow for in vivo diuretic and natriuretic screening using VU591.

Experimental Protocols

Protocol 1: In Vitro Analysis of ROMK Activity in Isolated Perfused Renal Tubules

This protocol is designed to directly assess the effect of VU591 on ROMK channel activity and ion transport in isolated thick ascending limbs (TAL) or cortical collecting ducts (CCD).

1. Materials and Reagents:

-

Male Sprague-Dawley rats (50-75 g)

-

Collagenase (Type IA)

-

Hanks' Balanced Salt Solution (HBSS)

-

Perfusion and bathing solutions (see Table 2)

-

This compound stock solution (10 mM in DMSO)

-

Microdissection and microperfusion toolkit

-

Inverted microscope with Nomarski optics

-

Electrophysiology setup for transepithelial voltage and whole-cell patch-clamp recordings

Table 2: Composition of Solutions for Isolated Tubule Perfusion

| Component | Perfusion/Bath Solution (mM) |

| NaCl | 118 |

| NaHCO₃ | 25 |

| K₂HPO₄ | 2.5 |

| CaCl₂ | 2 |

| MgSO₄ | 1.2 |

| Glucose | 5.5 |

| Urea | 5 |

| pH (after gassing with 95% O₂/5% CO₂) | 7.4 |

2. Procedure:

-

Tubule Isolation:

-

Anesthetize the rat and perfuse the kidneys with cold HBSS containing collagenase.

-

Remove the kidneys and cut thin coronal slices.

-

Incubate slices in aerated HBSS with collagenase at 37°C for 30-45 minutes.

-

Transfer slices to ice-cold HBSS and manually dissect individual TAL or CCD segments under a stereomicroscope.

-

-

Tubule Perfusion:

-

Transfer a dissected tubule to a perfusion chamber on the stage of an inverted microscope.

-

Mount the tubule between concentric glass pipettes for perfusion and collection.

-

Perfuse the tubule lumen with the appropriate solution at a rate of 5-10 nl/min. The bath is also continuously perfused.

-

-

Electrophysiological Measurements:

-

Transepithelial Voltage (Vte): Measure Vte using a Ag/AgCl electrode connected to the perfusion pipette via a KCl-agar bridge. A reference electrode is placed in the bath.

-

Whole-Cell Patch Clamp: To measure ROMK currents directly, split open the tubule to access the apical membrane. Use patch-clamp pipettes filled with a high K+ solution to form a gigaseal with a principal cell. Measure whole-cell currents before and after the addition of VU591 to the luminal perfusate.[4]

-

-

Experimental Protocol:

-

Establish a stable baseline Vte or whole-cell current recording for 15-20 minutes.

-

Add this compound to the luminal perfusion solution to achieve the desired final concentration (e.g., 1-10 µM).

-

Record the change in Vte or whole-cell current for 20-30 minutes.

-

Perform a washout by perfusing with a VU591-free solution to observe reversibility.

-

-

Data Analysis:

-

Calculate the change in Vte or the percentage inhibition of the outward K+ current (ROMK current) after VU591 application.

-

Protocol 2: In Vivo Diuretic and Natriuretic Screening in Rats

This protocol evaluates the effect of VU591 on urine output and electrolyte excretion in a whole-animal model. Note that previous studies have shown that orally administered VU591 may not induce diuresis, potentially due to poor bioavailability.[1] Therefore, alternative routes of administration, such as intravenous or intraperitoneal, should be considered.

1. Materials and Reagents:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Metabolic cages for individual housing and urine collection

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline))[2][5]

-

Standard diuretic for positive control (e.g., Furosemide)

-

Saline solution (0.9% NaCl)

-

Flame photometer for Na⁺ and K⁺ analysis

2. Procedure:

-

Animal Acclimation and Preparation:

-

House rats individually in metabolic cages for at least 3 days to acclimate.

-

Provide free access to standard chow and water.

-

On the day of the experiment, withhold food and water for 12-18 hours prior to the study.[6]

-

-

Hydration and Dosing:

-

Administer a saline load (e.g., 25 ml/kg body weight) orally or subcutaneously to ensure adequate hydration and urine flow.

-

Immediately after hydration, administer this compound (e.g., 1-30 mg/kg) or the vehicle control via the chosen route (e.g., intraperitoneal injection). Include a positive control group receiving a standard diuretic.

-

-

Urine Collection and Measurement:

-

Place the rats back into the metabolic cages.

-

Collect urine at specified time intervals (e.g., every hour for the first 5 hours, and a cumulative collection at 24 hours).[7]

-

Record the total urine volume for each collection period.

-

-

Sample Analysis:

-

At the end of the experiment, a terminal blood sample can be collected for plasma electrolyte analysis.

-

Centrifuge urine samples to remove any precipitates.

-

Measure the concentration of Na⁺ and K⁺ in the urine and plasma samples using a flame photometer.

-

-

Data Analysis:

-

Calculate the total urine output (ml/kg).

-

Calculate the total excretion of Na⁺ and K⁺ (mmol/kg).

-

Determine the Na⁺/K⁺ ratio in the urine.

-

Compare the results from the VU591-treated group with the vehicle control and positive control groups using appropriate statistical tests (e.g., ANOVA).

-

Conclusion

This compound is a powerful tool for investigating the physiological roles of the ROMK channel in the kidney. The protocols outlined above provide a framework for studying its effects on both the cellular and systemic levels. Researchers can adapt these methodologies to answer specific questions regarding the involvement of ROMK in renal health and disease, and to explore its potential as a therapeutic target. Careful consideration of experimental design, including appropriate controls and routes of administration, is crucial for obtaining reliable and interpretable results.

References

- 1. scilit.com [scilit.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Mouse Isolated Perfused Kidney Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary K regulates ROMK channels in connecting tubule and cortical collecting duct of rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. njppp.com [njppp.com]

- 7. sysrevpharm.org [sysrevpharm.org]

VU591 Hydrochloride: A Selective Kir1.1 (ROMK) Channel Inhibitor for Ion Channel Research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 hydrochloride is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3] As a valuable pharmacological tool, this compound allows for the targeted investigation of Kir1.1 function in various physiological and pathophysiological processes. Kir1.1 channels are predominantly expressed in the kidney, where they play a crucial role in salt and potassium homeostasis.[4][5] Dysregulation of Kir1.1 is implicated in diseases such as hypertension. Furthermore, the expression of Kir1.1 in other tissues, including the brain, suggests broader roles for this channel and highlights the utility of VU591 in diverse research areas, including neurological disorders.[1][2][4]

This document provides detailed application notes and experimental protocols for the use of this compound in ion channel research, including its mechanism of action, selectivity, and methodologies for in vitro and in vivo studies.

Mechanism of Action

This compound acts as a pore blocker of the Kir1.1 channel, with evidence suggesting it accesses its binding site from the intracellular side of the channel.[6] This mechanism of action leads to a voltage- and potassium-dependent inhibition of channel activity.